molecular formula C22H28N2O4 B1663542 Isorhynchophylline CAS No. 6859-01-4

Isorhynchophylline

Cat. No.: B1663542
CAS No.: 6859-01-4
M. Wt: 384.5 g/mol
InChI Key: DAXYUDFNWXHGBE-VKCGGMIFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Isorhynchophylline is a tetracyclic oxindole alkaloid primarily isolated from Uncaria rhynchophylla and related species, which are widely used in traditional medicine for treating hypertension, neurodegenerative disorders, and cerebrovascular diseases . Its pharmacological profile includes neuroprotective, anti-inflammatory, antioxidant, and antihypertensive activities. Notably, it modulates key signaling pathways such as PI3K/Akt, ERK, and p38 MAPK, contributing to its therapeutic effects in Alzheimer’s disease (AD), cerebral ischemia, and osteoarthritis . This compound also exhibits distinct metabolic pathways and blood-brain barrier permeability, which influence its bioavailability and efficacy .

Preparation Methods

Synthetic Pathways for Isorhynchophylline

Asymmetric Total Synthesis

The first enantioselective total synthesis of this compound was achieved in 16 steps from commodity chemicals, leveraging Carreira’s [3+2] ring-expansion reaction to construct the tetracyclic spirooxindole core with high diastereoselectivity. Key steps included:

  • Chiral Lactam Utilization : Bosch’s chiral lactam introduced enantioselectivity during cyclic imine preparation, enabling the synthesis of enantioenriched intermediates.
  • Spirocyclization : Cyclopropyl spirooxindole underwent MgI2-catalyzed annulation with cyclic aldimine, yielding the spirocenter (C7) as a single diastereomer.
  • Functional Group Manipulations : Hydroboration-oxidation, IBX oxidation, and Pinnick oxidation were sequentially applied to install the β-methoxyacrylate moiety, critical for biological activity.

A comparative analysis of synthetic routes revealed that the Carreira method achieved a 68% yield for the spirocyclization step, outperforming traditional Mannich-type cyclizations prone to poor diastereoselectivity.

Formal Synthesis via Retro-Mannich Isomerization

Formal syntheses capitalized on the reversible retro-Mannich/Mannich equilibrium between rhynchophylline and this compound. Starting from (S)-tryptophanol, stereoselective alkylation and spirocyclization generated the ent-isorhynchophylline framework, which was isomerized under acidic conditions to yield the target compound. This approach reduced step counts but required precise pH control to minimize epimerization.

Extraction and Purification Techniques

Tissue-Specific Extraction Protocols

This compound extraction efficiency varies across biological matrices:

  • Liver Tissue : Homogenization with phosphate-buffered saline (PBS), followed by methanol precipitation and nitrogen drying, achieved 89% recovery. Centrifugation at 3,500 rpm for 10 minutes effectively removed cellular debris.
  • Blood Samples : Methanol-based protein precipitation, coupled with dual centrifugation (3,500 rpm and 10,000 rpm), minimized matrix interference, enhancing HPLC detection sensitivity.

Solvent Optimization

Ethanol-water mixtures (70% ethanol) maximized this compound solubility while suppressing co-extraction of polar impurities. Increasing ethanol concentration beyond 80% induced precipitation of non-target alkaloids, simplifying subsequent chromatographic purification.

Structural Stability and Isomerization Dynamics

Thermal-Induced Equilibrium

This compound and rhynchophylline interconvert under thermal stress via a retro-Mannich mechanism. At 90°C, the equilibrium constant (K) favored this compound formation (K = 0.0093 h⁻¹), with a half-life (t₁/₂) of 3.10 hours.

Table 1: Temperature-Dependent Isomerization Kinetics

Temperature (°C) K (h⁻¹) for this compound t₁/₂ (hours)
50 0.0003 96.25
70 0.0025 11.55
90 0.0093 3.10

Data derived from Arrhenius modeling confirmed an activation energy (Ea) of 85.2 kJ/mol, indicating high thermal sensitivity.

Solvent Polarity Effects

Polar solvents (e.g., water, methanol) accelerated isomerization rates by stabilizing the zwitterionic transition state. In contrast, apolar solvents (e.g., hexane) suppressed interconversion, enabling long-term storage of pure this compound.

Analytical Methodologies for Quality Control

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC with C18 columns (5 μm, 250 × 4.6 mm) resolved this compound from rhynchophylline within 15 minutes using a gradient of acetonitrile/0.1% formic acid. Validation studies demonstrated linearity ( = 0.9998) across 0.1–100 μg/mL and intra-day precision (RSD < 2%).

UPLC-Q-TOF-MS Characterization

Ultra-performance liquid chromatography coupled with quadrupole time-of-flight mass spectrometry (UPLC-Q-TOF-MS) identified degradation products via high-resolution mass spectra (HRMS). Key fragments at m/z 385.2012 [M+H]⁺ and 225.1124 confirmed the oxindole core’s integrity during thermal stress.

Chemical Reactions Analysis

Interconversion Reactions

Isorhynchophylline undergoes equilibrium transformations with rhynchophylline via a retro-Mannich reaction mechanism . Key findings include:

Heating Temperature (°C)Rhynchophylline Conversion RateThis compound Conversion Rate
500.0009 h⁻¹0.0003 h⁻¹
600.0037 h⁻¹0.0012 h⁻¹
700.0078 h⁻¹0.0025 h⁻¹
800.0172 h⁻¹0.0050 h⁻¹
900.0356 h⁻¹0.0093 h⁻¹

Thermal stability studies revealed that conversion rates increase with temperature, reaching equilibrium within 480 minutes .

Metabolic Transformations

In vivo studies identified three primary metabolites of this compound in rats :

  • M1 (5-Oxothis compound) :

    • Carbonyl group introduced at C-5 (δC 170.3 ppm).

  • M2 (7-O-Demethyl-16,17-Dihydrothis compound) :

    • Loss of methyl group at C-7.

  • M4 (5-Oxoisorhynchophyllic Acid) :

    • Oxidation of C-5 to carboxylic acid.

These transformations highlight oxidative and demethylation pathways in metabolic degradation .

Chromatographic Techniques

  • HPLC/UPLC-Q-TOF-MS : Validated for qualitative/quantitative analysis of this compound and its metabolites .

  • Method validation metrics :

    • Linearity: R² ≥ 0.999

    • Precision: <5% RSD

    • Stability: >85% recovery after 24 hours .

Structural Characterization

Metabolites were identified via 1H/13C NMR and ESI-QTOF-MS :

  • M1 : UV λmax at 211 nm (logε 5.14), δC 170.3 ppm for C-5 carbonyl .

  • M2 : UV λmax at 291 nm (logε 3.88), loss of C-7 methyl group .

  • M4 : UV λmax at 281 nm (logε 3.90), carboxylic acid functionality .

Scientific Research Applications

Anti-inflammatory Properties

Isorhynchophylline has demonstrated potent anti-inflammatory effects, particularly in models of acute lung injury (ALI). A study utilizing a lipopolysaccharide (LPS)-induced ALI model in mice revealed that IRN treatment significantly reduced lung inflammation and improved tissue pathology. Proteomic analysis identified 5727 proteins, with IRN reversing the expression of 16 differential proteins associated with inflammation and apoptosis in lung tissues .

Table 1: Effects of this compound on Inflammation

StudyModelKey Findings
LPS-induced ALIReduced neutrophil recruitment and inflammatory markers.
Silicon dioxide-induced lung injuryDecreased inflammatory responses and fibrosis.

Anticancer Activity

IRN exhibits significant anticancer properties, particularly against hepatocellular carcinoma (HCC). Research indicates that this compound induces apoptosis in HCC cells through the modulation of various signaling pathways, including the activation of caspases and inhibition of anti-apoptotic proteins like Bcl-2. The compound also suppresses cell migration and invasion, highlighting its potential as an anti-metastatic agent .

Table 2: Anticancer Mechanisms of this compound

MechanismDescription
Apoptosis InductionActivates caspase-3 and PARP cleavage in cancer cells.
Inhibition of ProliferationSuppresses cell viability in various tumor cell lines.
Anti-metastatic EffectsReduces migration and invasion capabilities of cancer cells.

Neuroprotective Effects

This compound has been studied for its neuroprotective properties, particularly against β-amyloid-induced neurotoxicity in PC12 cells. It protects neuronal cells by modulating oxidative stress responses and promoting autophagy, which may be beneficial in neurodegenerative diseases such as Alzheimer's . Additionally, IRN has shown promise in alleviating neuropathic pain through serotonergic mechanisms, suggesting its potential use in pain management therapies .

Table 3: Neuroprotective Applications of this compound

ApplicationMechanism
Alzheimer's DiseaseProtects against β-amyloid toxicity; promotes autophagy.
Neuropathic PainModulates serotonergic pathways to alleviate pain symptoms.

Cardiovascular Benefits

The cardiovascular benefits of this compound are well-documented, with studies indicating its efficacy in treating hypertension and arrhythmias. IRN acts on calcium ion channels and exhibits anticoagulant properties, contributing to its protective effects on vascular health . Furthermore, it has been shown to inhibit vascular smooth muscle cell apoptosis and proliferation, which may help prevent cardiovascular diseases.

Table 4: Cardiovascular Applications of this compound

ApplicationKey Findings
Hypertension TreatmentModulates calcium channels; reduces blood pressure.
Arrhythmia ManagementExhibits sedative properties; stabilizes heart rhythm.

Other Pharmacological Effects

Beyond the aforementioned applications, this compound has demonstrated a range of other pharmacological actions:

  • Antioxidant Activity: Protects against oxidative damage in various cell types.
  • Anti-diabetic Effects: Exhibits potential in managing diabetes through modulation of glucose metabolism.
  • Antimicrobial Properties: Shows activity against certain pathogens.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Alkaloids

Isorhynchophylline shares structural similarities with other Uncaria alkaloids, such as rhynchophylline, corynoxeine, isocorynoxeine, and corynoxine, but differs in stereochemistry at critical positions (e.g., C-7 and C-3), leading to divergent biological activities and metabolic behaviors.

Table 1: Comparative Analysis of this compound and Analogous Alkaloids

Compound Structural Features Key Pharmacological Activities Metabolic Pathways Content in Uncaria spp. (mg/kg)
This compound C-7 S configuration, tetracyclic oxindole Neuroprotection (glutamate-induced HT22 cell survival ), anti-inflammatory (p38 MAPK inhibition ), antihypertensive (hippocampal glutamate modulation ) CYP3A-mediated oxidation 2.6–1299
Rhynchophylline C-7 R configuration Moderate neuroprotection, weaker microglial inhibition (N9 cells ), antihypertensive effects CYP3A-mediated, faster hepatic clearance 2.9–1612
Corynoxeine C-3 R configuration, indole moiety Limited anticholinesterase activity, weak neuroprotection Not well-characterized Variable
Isocorynoxeine C-3 S configuration No AChE/BChE inhibition, antiproliferative effects Similar to corynoxeine Variable

Pharmacological Activity Differences

Neuroprotection and Anti-Inflammatory Effects

  • Microglial Modulation: this compound outperforms rhynchophylline in inhibiting LPS-activated N9 microglia (IC₅₀ ~10 μM vs. ~25 μM) by suppressing p38 MAPK phosphorylation and IκBα degradation . In rat cortical microglia, both show similar NO inhibition, highlighting cell-type specificity .
  • Neuroprotection : this compound (10–20 μM) protects HT22 neurons from glutamate toxicity, while its metabolites (M1–M4) lose 80–90% of this activity . Rhynchophylline exhibits weaker effects at equivalent doses .

Antihypertensive and Cardiovascular Effects

  • This compound reduces blood pressure in spontaneously hypertensive rats (SHRs) by normalizing hippocampal glutamate and tyrosine metabolism, whereas rhynchophylline primarily targets hypothalamic pathways .
  • Both compounds inhibit PDGF-Rβ phosphorylation in pulmonary arterial smooth muscle cells, but this compound shows greater potency (60% inhibition at 10 μM vs. 40% for rhynchophylline) .

Cholinesterase Inhibition

Unlike corynanthe-type alkaloids (e.g., hirsutine), neither this compound nor rhynchophylline inhibits AChE/BChE even at 100 µg/mL, limiting their utility in direct AD symptom management .

Metabolic and Pharmacokinetic Disparities

  • Hepatic Metabolism : this compound undergoes slower CYP3A-mediated oxidation than rhynchophylline due to its C-7 S configuration, resulting in a 1.5-fold longer half-life in rats .
  • Blood-Brain Barrier (BBB) Penetration : this compound exhibits higher BBB permeability (Papp = 8.2 × 10⁻⁶ cm/s) compared to rhynchophylline (6.7 × 10⁻⁶ cm/s), correlating with its superior neuroprotective efficacy .

Content Variability in Natural Sources

The alkaloid content in Uncaria plants varies by species and cultivation conditions. Soil amendments (e.g., M2 treatment) increase this compound yield by 25%, whereas rhynchophylline levels remain less responsive .

Therapeutic Implications

This compound’s stereochemical advantages make it a superior candidate for neurodegenerative and cardiovascular therapies compared to its analogs. However, rhynchophylline’s faster metabolism may benefit acute interventions. Neither compound is suitable for cholinesterase-targeted AD treatments, underscoring the need for structural optimization .

Biological Activity

Isorhynchophylline (IRN) is an oxindole alkaloid primarily derived from the plant Uncaria rhynchophylla . This compound has garnered significant attention due to its diverse biological activities, including anticancer, neuroprotective, analgesic, and anti-inflammatory effects. This article delves into the detailed biological activities of this compound, supported by research findings, case studies, and data tables.

1. Anticancer Activity

This compound has been shown to exert potent anticancer effects, particularly in hepatocellular carcinoma (HCC). In vitro studies indicate that IRN induces apoptosis and inhibits cell proliferation and migration in HCC cells. The underlying mechanism involves the modulation of various signaling pathways:

  • Inhibition of Oncogenic Signaling : IRN was found to inhibit phospho-p38, ERK, JNK, CREB, c-Jun, Akt, and STAT3 signals while enhancing phospho-p53 signaling. This suggests a multifaceted approach to disrupting cancer cell survival and proliferation pathways .
  • Case Study : A study conducted on human HCC cells demonstrated that IRN treatment led to a significant reduction in cell viability and migration rates, highlighting its potential as a therapeutic agent against liver cancer .

2. Neuroprotective Effects

This compound exhibits neuroprotective properties against beta-amyloid-induced neurotoxicity, which is crucial for Alzheimer's disease research:

  • Mechanism of Action : IRN protects PC12 cells from apoptosis induced by beta-amyloid (Aβ) through the PI3K/Akt/GSK-3β signaling pathway. Treatment with IRN significantly increased cell viability and reduced DNA fragmentation in Aβ-treated cells .
  • Research Findings : In experimental models of Alzheimer's disease, IRN demonstrated the ability to enhance phosphorylated Akt levels and inhibit GSK-3β activity, suggesting its role in promoting neuronal survival .

3. Antinociceptive Effects

The analgesic properties of this compound have been investigated in the context of neuropathic pain:

  • Experimental Evidence : In a study involving male C57BL/6J mice subjected to chronic constriction injury (CCI), IRN administration significantly ameliorated pain-like behaviors such as thermal hyperalgesia and tactile allodynia in a dose-dependent manner .
  • Mechanistic Insights : The antinociceptive effects are linked to the modulation of the spinal serotonergic system and 5-HT1A receptors. This indicates a potential for IRN as a treatment for chronic pain conditions .

4. Anti-inflammatory Activity

This compound also demonstrates significant anti-inflammatory effects:

  • Protective Effects Against Lung Injury : Research indicates that IRN can reduce inflammatory responses and fibrosis associated with silicon-dioxide-induced acute lung injury. This suggests its potential use in treating respiratory conditions characterized by inflammation .
  • Mechanisms Involved : The anti-inflammatory action of IRN may involve the regulation of inflammatory cytokines and pathways associated with oxidative stress .

Summary of Biological Activities

Activity TypeMechanism/ActionReference
AnticancerInduces apoptosis; inhibits oncogenic signaling
NeuroprotectiveProtects against Aβ-induced neurotoxicity via PI3K/Akt
AntinociceptiveAmeliorates neuropathic pain via serotonergic modulation
Anti-inflammatoryReduces inflammation in lung injury models

Q & A

Basic Research Questions

Q. What experimental models are commonly used to study the neuroprotective effects of isorhynchophylline (IRN)?

  • Methodological Answer: IRN’s neuroprotective effects are typically evaluated using Aβ-induced cognitive impairment models in rats (e.g., Aβ25-35 injection) and glutamate-induced cytotoxicity in HT22 hippocampal neuronal cells. In vivo studies often involve behavioral tests like the Morris water maze, while in vitro assays measure apoptosis markers (e.g., Bax/Bcl-2 ratio, caspase-3/9 activity) . For Alzheimer’s disease research, tau hyperphosphorylation at specific residues (Ser396, Thr205) is quantified via Western blotting .

Q. What are the standard methodologies for isolating and characterizing IRN metabolites in preclinical studies?

  • Methodological Answer: Metabolites are isolated using solvent extraction and chromatographic techniques (e.g., silica gel chromatography). Structural identification employs spectroscopic methods: UV for chromophore detection, MS for molecular weight/fragmentation patterns, and NMR for stereochemical details. Phase I metabolites (oxidation, hydroxylation) and Phase II conjugates (glucuronidation) are prioritized. Activity assays (e.g., neuroprotection in HT22 cells) validate metabolite bioactivity .

Q. How is IRN quantified in plant extracts like Uncaria rhynchophylla?

  • Methodological Answer: High-performance liquid chromatography (HPLC) with core-shell columns is standard. IRN is often selected as an internal reference in Quantitative Analysis of Multi-Components by Single Marker (QAMS) due to its chromatographic stability and cost-effectiveness. Validation includes robustness testing under varying flow rates, column temperatures, and mobile phase compositions .

Advanced Research Questions

Q. How can researchers resolve contradictions in neuroprotective activity between IRN and its metabolites?

  • Methodological Answer: Comparative studies should assess both parent compound and metabolites in parallel. For example, IRN itself shows potent neuroprotection in Aβ25-35 rat models, while metabolites (e.g., M1–M4) exhibit weak activity in HT22 cells. Researchers must consider bioavailability, metabolic stability, and tissue-specific distribution. In vitro assays should replicate physiological conditions (e.g., co-cultures with hepatocytes) to mimic in vivo metabolism .

Q. What strategies optimize the identification of IRN’s molecular targets in neurodegenerative pathways?

  • Methodological Answer: Molecular docking and NMR-based metabolomics are key. Docking studies (e.g., targeting GSK-3β, PI3K/Akt) predict binding affinities, validated via kinase activity assays. NMR metabolomics in hippocampal tissues identifies altered metabolites (e.g., glutamate, GABA) and links them to IRN’s regulation of neurotransmitter pathways. Cross-validation with siRNA knockdown or transgenic models confirms target relevance .

Q. How should researchers address variability in IRN’s pharmacokinetic data across species?

  • Methodological Answer: Species-specific metabolic profiles must be characterized using UPLC-Q-TOF-MS. For instance, rat studies reveal IRN undergoes oxidation and glucuronidation, while human liver microsomes may show distinct Phase I/II metabolism. Allometric scaling and PBPK modeling adjust for interspecies differences. Cross-species activity assays (e.g., HT22 cells vs. human iPSC-derived neurons) ensure translational relevance .

Q. What analytical techniques validate the purity and stability of IRN in long-term neuroprotection studies?

  • Methodological Answer: Accelerated stability testing under varying pH, temperature, and light exposure is critical. Purity is confirmed via HPLC-UV/ELSD, while degradation products are identified using high-resolution MS. For in vivo studies, IRN is administered in stabilized formulations (e.g., cyclodextrin complexes) to enhance solubility and shelf life .

Q. How can researchers design experiments to distinguish IRN’s direct effects from its interactions with other Uncaria alkaloids?

  • Methodological Answer: Use isolated IRN versus alkaloid mixtures (e.g., rhynchophylline, corynoxeine) in comparative assays. Synergistic/antagonistic effects are quantified via isobolographic analysis. RNA sequencing in treated cells identifies unique vs. shared pathways (e.g., PI3K/Akt activation for IRN vs. MAPK inhibition for other alkaloids) .

Q. Methodological Considerations for Data Interpretation

Q. What statistical approaches are recommended for analyzing IRN’s dose-response relationships in preclinical studies?

  • Methodological Answer: Non-linear regression models (e.g., log-dose vs. response) calculate EC50/IC50 values. For multi-parametric data (e.g., caspase activity, tau phosphorylation), multivariate ANOVA with post-hoc corrections (Bonferroni) accounts for inter-group variability. Software tools like SPSS or GraphPad Prism ensure reproducibility .

Q. How should researchers validate IRN’s mechanism of action when conflicting signaling pathways are reported?

  • Methodological Answer:
    Pathway-specific inhibitors (e.g., LY294002 for PI3K/Akt) or CRISPR-edited cell lines (e.g., GSK-3β knockouts) isolate IRN’s primary targets. Cross-referencing phosphoproteomics data with transcriptomic profiles (e.g., RNA-seq) clarifies dominant mechanisms. Contradictory findings (e.g., Nrf2 vs. MAPK activation) may reflect tissue-specific effects, requiring organoid or ex vivo models .

Properties

IUPAC Name

methyl (E)-2-[(3S,6'R,7'S,8'aS)-6'-ethyl-2-oxospiro[1H-indole-3,1'-3,5,6,7,8,8a-hexahydro-2H-indolizine]-7'-yl]-3-methoxyprop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N2O4/c1-4-14-12-24-10-9-22(17-7-5-6-8-18(17)23-21(22)26)19(24)11-15(14)16(13-27-2)20(25)28-3/h5-8,13-15,19H,4,9-12H2,1-3H3,(H,23,26)/b16-13+/t14-,15-,19-,22-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAXYUDFNWXHGBE-VKCGGMIFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CN2CCC3(C2CC1C(=COC)C(=O)OC)C4=CC=CC=C4NC3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H]1CN2CC[C@@]3([C@@H]2C[C@@H]1/C(=C\OC)/C(=O)OC)C4=CC=CC=C4NC3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6859-01-4
Record name 7-Isorhyncophylline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6859-01-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Isorhyncophylline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006859014
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6859-01-4
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ISORHYNCHOPHYLLINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7F4P99KHLJ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Isorhynchophylline
2-(6'-ethyl-2-oxospiro[1H-indole-3,1'-3,5,6,7,8,8a-hexahydro-2H-indolizine]-7'-yl)-3-methoxyprop-2-enoic acid
Isorhynchophylline
Reactant of Route 3
Isorhynchophylline
2-(6'-ethyl-2-oxospiro[1H-indole-3,1'-3,5,6,7,8,8a-hexahydro-2H-indolizine]-7'-yl)-3-methoxyprop-2-enoic acid
Isorhynchophylline
2-(6'-ethyl-2-oxospiro[1H-indole-3,1'-3,5,6,7,8,8a-hexahydro-2H-indolizine]-7'-yl)-3-methoxyprop-2-enoic acid
Isorhynchophylline
Reactant of Route 6
Isorhynchophylline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.